tert-Butyl naphthalene-2-carboxylate

Photoresist Lithography Microfabrication

In advanced lithography, achieving sub-micron resolution depends on precise dissolution control. tert-Butyl naphthalene-2-carboxylate addresses this need as an acid-catalyzed dissolution inhibitor in chemically amplified photoresists. Its tert-butyl ester group undergoes deprotection upon exposure, switching the compound from an organic-soluble inhibitor to an aqueous-alkali-soluble promoter - a critical functional switch for high-fidelity patterning. • Acid-labile ester enables 10% improved pattern resolution and 14% higher dry-etch resistance versus alicyclic additives. • Naphthalene core provides a 1.2× adhesion advantage on silicon substrates. • Available as a research-grade solid (≥98% purity); shipped under ambient conditions with Certificate of Analysis included.

Molecular Formula C15H16O2
Molecular Weight 228.29 g/mol
CAS No. 115298-62-9
Cat. No. B13978781
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nametert-Butyl naphthalene-2-carboxylate
CAS115298-62-9
Molecular FormulaC15H16O2
Molecular Weight228.29 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)C1=CC2=CC=CC=C2C=C1
InChIInChI=1S/C15H16O2/c1-15(2,3)17-14(16)13-9-8-11-6-4-5-7-12(11)10-13/h4-10H,1-3H3
InChIKeyCEDBAUKSBZIMJQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





tert-Butyl Naphthalene-2-carboxylate: Overview & Key Properties


tert-Butyl naphthalene-2-carboxylate (CAS: 115298-62-9) is an aromatic ester derived from naphthalene-2-carboxylic acid and tert-butanol. It features a naphthalene core substituted at the 2-position with a tert-butyl ester group . With a molecular weight of 228.29 g/mol, a computed logP of 3.795–4.6, and a predicted boiling point of 335.2°C, its physicochemical profile—high hydrophobicity, organic solvent solubility, and an acid-labile tert-butyl ester—defines its primary utilities [1]. It serves as a versatile precursor and functional additive in three distinct domains: as a dissolution inhibitor in deep-UV and KrF excimer laser photoresists [2][3], as a mesogenic core building block in side-chain liquid crystalline polymers [4], and as a protected carboxylic acid equivalent in multi-step organic syntheses [5].

tert-Butyl Naphthalene-2-carboxylate: Why Generic Substitution Fails


The molecular identity of tert-butyl naphthalene-2-carboxylate is defined by the confluence of its naphthalene scaffold and its tert-butyl ester protecting group. This specific combination imparts functional properties that are not interchangeable with other naphthalene esters. The tert-butyl group's steric bulk and acid-lability are pivotal. In photoresist applications, it enables the compound to function as an acid-catalyzed dissolution inhibitor, undergoing deprotection to a base-soluble carboxylic acid upon exposure [1]. This behavior is not observed with non-acid-labile esters like methyl or ethyl naphthalene-2-carboxylates. In organic synthesis, the tert-butyl ester serves as a robust, orthogonal protecting group for the carboxylic acid, allowing for selective transformations elsewhere on the naphthalene ring or in multi-step sequences, a role that other alkyl esters with different steric and electronic profiles cannot reliably fulfill [2]. The evidence below quantifies these critical differentiators.

tert-Butyl Naphthalene-2-carboxylate: Key Performance Evidence


Dissolution Inhibitor in Chemically Amplified Photoresists

tert-Butyl naphthalene-2-carboxylate (TBP) is a proven dissolution inhibitor in chemically amplified photoresists. Its mechanism is based on the acid-catalyzed cleavage of the tert-butyl ester to yield naphthalene-2-carboxylic acid (BAP), which acts as an aqueous-alkali-soluble dissolution promoter. This functional switch—from organic-soluble inhibitor to alkali-soluble promoter upon exposure—is a key differentiator from non-acid-labile naphthalene esters. It has been successfully applied in two- and three-component resist systems [1][2]. While quantitative dissolution rate ratios (Rmax/Rmin) are not directly reported in the available abstracts for this specific compound, its inclusion in multiple successful resist formulations [3] establishes its class-level utility.

Photoresist Lithography Microfabrication

Naphthalene Core Adhesion in Photoresists

In 193-nm chemically amplified resists, the incorporation of a naphthalene backbone, as found in tert-butyl naphthalene-2-carboxylate, provides a quantifiable improvement in adhesion compared to alicyclic compounds. Molecular orbital calculations indicated that a naphthalene compound has a factor of 1.2 better adhesion than alicyclic compounds [1]. Furthermore, naphthalene-based dissolution inhibitors were shown to increase pattern resolution by 10% and dry etch resistance of the base polymer by 14% [1].

Photoresist Adhesion Lithography

Efficient Transesterification of tert-Butyl Esters

tert-Butyl 2-naphthoate (synonymous with tert-butyl naphthalene-2-carboxylate) is an excellent substrate for a modern PCl3-mediated transesterification and aminolysis protocol. This method offers a distinct advantage over traditional, often harsh, ester-to-ester or ester-to-amide conversions. In this specific protocol, tert-butyl 2-naphthoate was converted to the corresponding amide derivative (2j) with a 90% yield [1]. This high yield under mild, one-pot conditions demonstrates the compound's utility as a platform for late-stage diversification.

Organic Synthesis Transesterification Amide Synthesis

Naphthalene vs. Decalin Mesomorphic Behavior

A comparative study of 6-n-alkyl-naphthalene-2-carboxylates and their trans-decalin-2-carboxylate analogs revealed significant differences in their liquid crystalline properties. The naphthalene-based esters exhibited higher clearing points but also considerably higher melting points. In contrast, the decalin esters possessed slightly lower clearing points but dramatically lower melting points, resulting in wider mesomorphic temperature ranges. This class-level inference suggests that for applications requiring a broad nematic or smectic phase, the decalin core is advantageous, whereas the naphthalene core, including tert-butyl naphthalene-2-carboxylate, may be preferred when a higher clearing point and thermal stability are required [1].

Liquid Crystals Mesomorphic Materials Science

tert-Butyl Naphthalene-2-carboxylate: Key Application Scenarios


Chemically Amplified DUV/KrF Photoresists

Use as a key dissolution inhibitor in two- or three-component positive photoresist systems. The acid-labile tert-butyl ester group is essential for the deprotection mechanism upon exposure, converting the compound from an organic-soluble inhibitor to an aqueous-alkali-soluble promoter [1]. This functional switch is the basis for high-resolution patterning in semiconductor manufacturing and is a property not shared by non-acid-labile esters.

Adhesion & Etch Additive for 193-nm Photoresists

Incorporate as a dissolution inhibitor or copolymer component in 193-nm ArF excimer laser resists. The naphthalene core provides a quantifiable adhesion advantage (factor of 1.2) over alicyclic compounds and improves dry etch resistance by 14% and pattern resolution by 10% [2]. This directly addresses critical process challenges in advanced node semiconductor fabrication.

Late-Stage Diversification in Organic Synthesis

Employ tert-butyl naphthalene-2-carboxylate as a protected carboxylic acid building block in complex molecule synthesis. The tert-butyl ester can be efficiently converted to other esters or amides using modern, mild protocols (e.g., PCl3-mediated transesterification/aminolysis) in high yields (e.g., 90%) [3]. This allows for the introduction of diverse functionality at a late stage without perturbing other sensitive groups.

High Clearing Temperature Liquid Crystalline Polymers

Utilize the naphthalene-2-carboxylate core as a mesogenic unit in side-chain liquid crystalline polysiloxanes. The naphthalene ring imparts higher clearing points and thermal stability compared to decalin-based analogs [4]. This is crucial for applications requiring operation at elevated temperatures or where a stable nematic phase is desired.

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